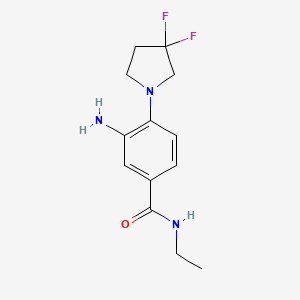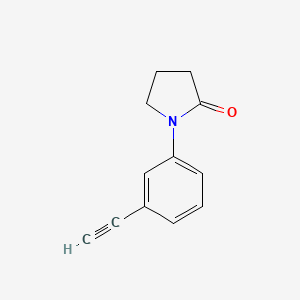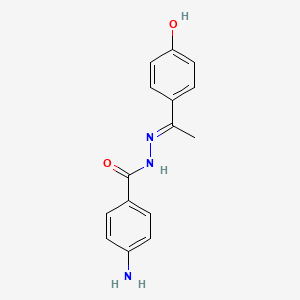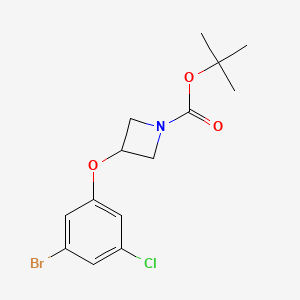
tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of bromine, chlorine, and azetidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromo-5-chlorophenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chloro-2-fluorophenyl derivatives: These compounds share similar structural features but differ in the presence of a fluorine atom instead of an azetidine ring.
tert-Butyl bromoacetate: This compound has a similar ester functional group but lacks the phenoxy and azetidine moieties.
Uniqueness
The uniqueness of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester lies in its combination of bromine, chlorine, and azetidine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block for various applications.
Propriétés
Formule moléculaire |
C14H17BrClNO3 |
|---|---|
Poids moléculaire |
362.64 g/mol |
Nom IUPAC |
tert-butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-12(8-17)19-11-5-9(15)4-10(16)6-11/h4-6,12H,7-8H2,1-3H3 |
Clé InChI |
ZJGCEUJVKICVNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


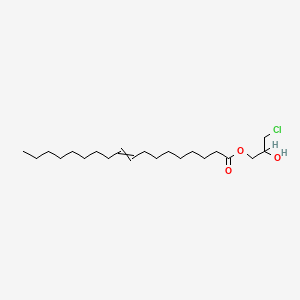
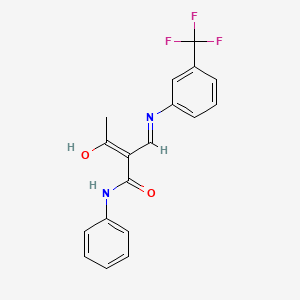
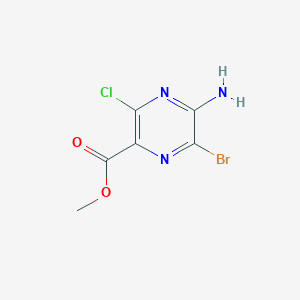
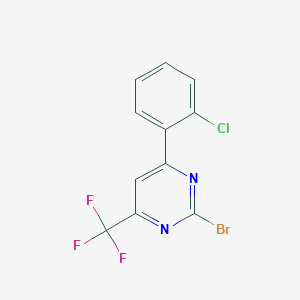
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
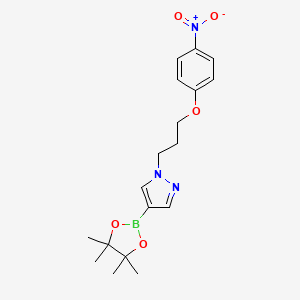
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
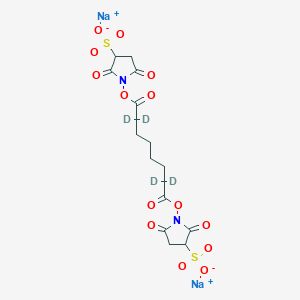

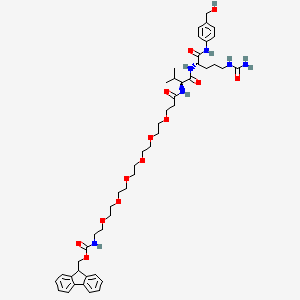
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
